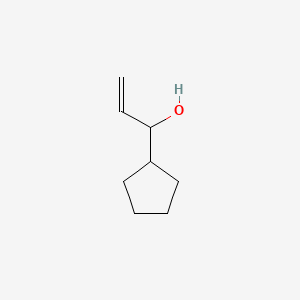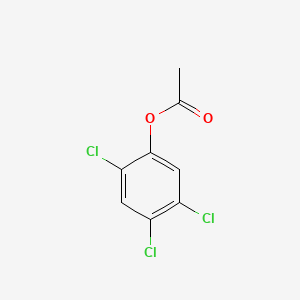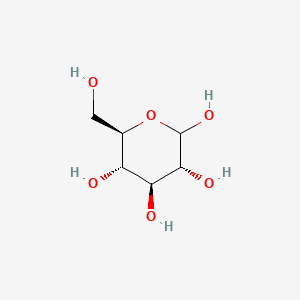
D-Glucose
概述
描述
D-Glucose, commonly known as dextrose, is a simple sugar with the molecular formula C₆H₁₂O₆. It is a monosaccharide and an aldohexose, meaning it contains six carbon atoms and an aldehyde group. This compound is the most abundant monosaccharide in nature and is a primary source of energy for living organisms. It is found in fruits, honey, and the blood of higher animals. In plants, it is produced through photosynthesis, while in animals, it is derived from the breakdown of glycogen .
准备方法
Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the hydrolysis of starch using acids or enzymes like amylase. The reaction conditions typically include heating the starch in the presence of dilute hydrochloric acid or using amylase at optimal temperatures and pH levels .
Industrial Production Methods: Industrially, this compound is produced from starch through enzymatic hydrolysis. The process involves the following steps:
Liquefaction: Starch is gelatinized by heating and then treated with alpha-amylase to break it down into shorter chains.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.
Purification: The resulting glucose solution is purified through filtration, decolorization, and ion-exchange processes to remove impurities
化学反应分析
Types of Reactions: D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Mild Oxidation: When this compound reacts with mild oxidizing agents like bromine water, it is oxidized to D-gluconic acid.
Strong Oxidation: With strong oxidizing agents like nitric acid, this compound is oxidized to D-glucaric acid.
Reduction:
Reduction to Sorbitol: this compound can be reduced to sorbitol (D-glucitol) using hydrogen gas in the presence of a nickel catalyst.
Substitution:
Formation of Glucosides: this compound reacts with alcohols in the presence of an acid catalyst to form glucosides.
Common Reagents and Conditions:
Oxidizing Agents: Bromine water, nitric acid.
Reducing Agents: Hydrogen gas, nickel catalyst.
Acid Catalysts: Hydrochloric acid, sulfuric acid.
Major Products:
D-Gluconic Acid: Formed from mild oxidation.
D-Glucaric Acid: Formed from strong oxidation.
Sorbitol: Formed from reduction.
Glucosides: Formed from substitution reactions.
科学研究应用
D-Glucose has extensive applications in various scientific fields:
Chemistry:
As a Reducing Agent: this compound is used in redox reactions and as a reducing agent in analytical chemistry.
Biology:
Cell Culture Media: It is a crucial component of cell culture media, providing energy for cell growth and maintenance.
Medicine:
Intravenous Solutions: this compound is used in intravenous solutions to treat hypoglycemia and provide nutritional support.
Diagnostic Tests: It is used in glucose tolerance tests to diagnose diabetes.
Industry:
作用机制
D-Glucose exerts its effects primarily through its role in cellular metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate adenosine triphosphate (ATP). This process provides energy for various cellular functions .
Molecular Targets and Pathways:
Glucose Transporters: Facilitate the uptake of glucose into cells.
Glycolysis Pathway: Converts glucose to pyruvate, generating ATP.
Pentose Phosphate Pathway: Provides reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (NADPH) and pentose sugars.
相似化合物的比较
D-Glucose is often compared with other monosaccharides such as D-fructose, D-galactose, and D-mannose.
D-Fructose:
Structure: A ketohexose with a ketone group.
Metabolism: Metabolized primarily in the liver through the fructolysis pathway.
D-Galactose:
Structure: An aldohexose similar to this compound but differs in the configuration of the hydroxyl group on the fourth carbon.
Metabolism: Converted to glucose-1-phosphate via the Leloir pathway.
D-Mannose:
Structure: An aldohexose differing from this compound in the configuration of the hydroxyl group on the second carbon.
Metabolism: Metabolized to fructose-6-phosphate and enters glycolysis.
Uniqueness of this compound:
Abundance: Most abundant monosaccharide in nature.
Versatility: Central role in energy metabolism and various biochemical pathways.
Biological Activity: Essential for cellular respiration and energy production
This compound’s unique properties and extensive applications make it a vital compound in both scientific research and industrial processes.
属性
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




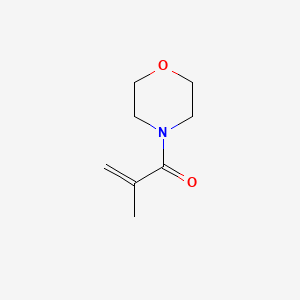



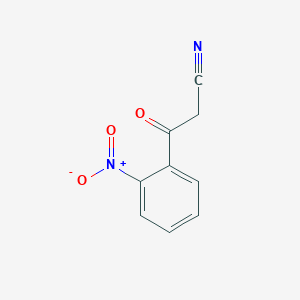
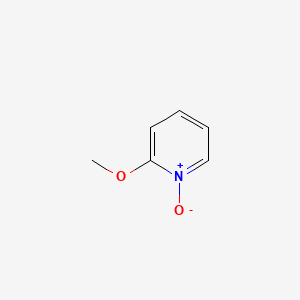
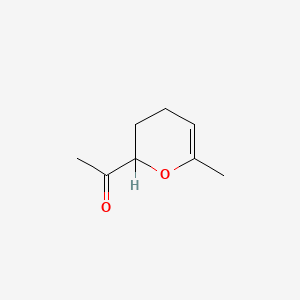

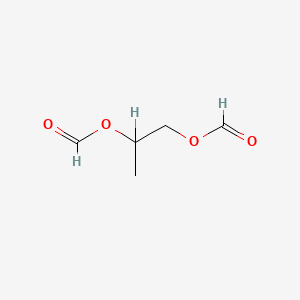
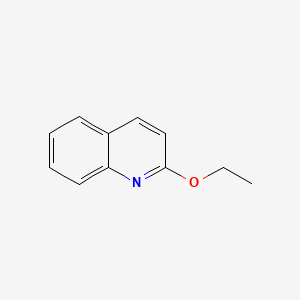
![N-[2-(2-chlorophenoxy)ethyl]-N-methylamine](/img/structure/B1605113.png)
